molecular formula C13H12BFO3 B1438316 (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072951-78-0

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1438316
CAS RN: 1072951-78-0
M. Wt: 246.04 g/mol
InChI Key: MSMQSLDBKPNEPX-UHFFFAOYSA-N
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Description

“(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . The compound is also known by its IUPAC name, "{4-[(2-Fluorobenzyl)oxy]phenyl}boronic acid" .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group and a fluorobenzyl group via an oxygen atom . The fluorobenzyl group is attached to the phenyl ring via an oxygen atom, forming an ether linkage .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±55.0 °C at 760 mmHg, and a flash point of 207.0±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP value is 3.21, indicating its relative hydrophobicity .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Coupling

4-((2-Fluorobenzyl)oxy)phenyl)boronic acid: is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction is pivotal for constructing carbon-carbon bonds, which are fundamental in creating complex organic molecules. The compound’s boronic acid group reacts with halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. These compounds are significant in pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: Serine Protease Inhibitors

In medicinal chemistry, phenylboronic acids, including 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid , are utilized as inhibitors of serine proteases . These enzymes play a crucial role in various physiological processes, and their dysregulation is associated with diseases. By inhibiting serine proteases, this compound can help in developing therapeutic agents for conditions such as inflammation, cancer, and coagulation disorders.

Enzyme Stabilizers and Bactericides

The compound’s ability to interact with enzymes also makes it valuable as an enzyme stabilizer and bactericide . It can potentially be used to enhance the stability of enzymes in various industrial processes or as a bactericidal agent in disinfectants and antiseptics.

Boron Neutron Capture Therapy (BNCT)

4-((2-Fluorobenzyl)oxy)phenyl)boronic acid: may have applications in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted radiotherapy used for treating cancer. The boron-containing compound accumulates in tumor cells and, upon exposure to neutrons, undergoes a nuclear reaction that destroys the cancer cells while sparing the surrounding healthy tissue.

Fluorescent Probes and Sensors

The compound’s structure allows for the synthesis of fluorescent probes and sensors . These probes can be used to detect and measure biological analytes, such as sugars or proteins, making them useful in biochemical research and medical diagnostics.

Drug Delivery Systems

The boronic acid moiety of 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be exploited in drug delivery systems . It can form reversible covalent bonds with diols, such as those found in polysaccharides, allowing for the targeted delivery of drugs to specific tissues or cells.

Material Science: Polymer Synthesis

In material science, this compound can be used to synthesize polymers with specific properties . The boronic acid group can participate in polymerization reactions, leading to polymers with unique characteristics like self-healing, responsiveness to stimuli, or biodegradability.

Analytical Chemistry: Chromatography

Lastly, 4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be used in analytical chemistry as a chromatography reagent . It can help in the separation of compounds based on their ability to form reversible complexes with the boronic acid, which is particularly useful in the purification of various biomolecules.

Mechanism of Action

Target of Action

The primary targets of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid are disease-causing protein receptors and enzymes associated with conditions such as cancer, malignancies, and painful inflammatory diseases . The compound has been shown to effectively target these proteins, leading to potential therapeutic effects .

Mode of Action

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid is an organoboron reagent used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. The compound interacts with its targets through a process known as transmetalation, where it is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid participates, is a key biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in suzuki–miyaura cross-coupling reactions suggests that it may have unique pharmacokinetic properties related to its stability and reactivity .

Result of Action

The molecular and cellular effects of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid’s action are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound can facilitate the formation of carbon–carbon bonds, which can have significant effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is involved, depends on the presence of a suitable metal catalyst and appropriate reaction conditions . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .

properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMQSLDBKPNEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655847
Record name {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-78-0
Record name {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-78-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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